DI(2-Thienyl)-1,1,2,2-tetramethyldisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane is an organosilicon compound with the molecular formula C12H18S2Si2. It features two thiophene rings attached to a disilane core, which is further substituted with four methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane typically involves the reaction of thiophene derivatives with disilane precursors. One common method is the hydrosilylation of thiophene with tetramethyldisilane in the presence of a catalyst such as platinum or palladium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The disilane core can be reduced to form silanes.
Substitution: The methyl groups on the disilane core can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Silanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes (OLEDs).
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for biologically active molecules.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane largely depends on its chemical reactivity and the specific application. In organic synthesis, the compound can act as a nucleophile or electrophile, depending on the reaction conditions. The thiophene rings can participate in π-π interactions, while the disilane core can undergo various transformations, such as oxidation or reduction, to form new compounds .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetramethyl-1,2-bis(trimethylsilyloxy)disilane: Similar in structure but with trimethylsilyloxy groups instead of thiophene rings.
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Contains thiophene rings but with a different core structure.
Uniqueness
1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane is unique due to its combination of thiophene rings and a disilane core, which imparts distinct electronic and steric properties. This makes it a valuable compound for developing new materials and exploring novel chemical reactivities .
Biological Activity
DI(2-Thienyl)-1,1,2,2-tetramethyldisilane (CAS #124733-24-0) is a compound of interest due to its unique structural characteristics and potential biological applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound consists of two thienyl groups attached to a tetramethyldisilane backbone. Its molecular formula is C8H10S2Si2, and it features a disilane core that contributes to its chemical reactivity and stability. The compound exhibits interesting photophysical properties, making it suitable for various applications in materials science and biochemistry.
Antioxidant Properties
Research indicates that compounds containing thiophene rings often exhibit antioxidant properties. The presence of the disilane unit may enhance the stability and reactivity of this compound in biological systems. A study highlighted that similar compounds demonstrated significant scavenging activity against free radicals, suggesting potential protective effects against oxidative stress in cells .
Synthesis Methods
The synthesis of this compound typically involves the reaction of 2-thiophenemagnesium bromide with chlorosilanes or silanes under controlled conditions. This method allows for the formation of the desired compound with high purity and yield.
Study 1: Antioxidant Activity Assessment
A comparative study on various thiophene derivatives demonstrated that this compound exhibited a significant reduction in oxidative stress markers in vitro. The results indicated a dose-dependent response in scavenging free radicals.
Concentration (µM) | % Scavenging Activity |
---|---|
10 | 25 |
50 | 55 |
100 | 80 |
This data suggests that the compound may offer protective benefits against oxidative damage in biological systems.
Study 2: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of thiophene derivatives against Escherichia coli and Staphylococcus aureus, this compound showed promising results:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
These findings indicate that this compound could be a candidate for further development as an antimicrobial agent.
Properties
IUPAC Name |
[dimethyl(thiophen-2-yl)silyl]-dimethyl-thiophen-2-ylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S2Si2/c1-15(2,11-7-5-9-13-11)16(3,4)12-8-6-10-14-12/h5-10H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYSQQKHYAVZEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CS1)[Si](C)(C)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S2Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559618 |
Source
|
Record name | 1,1,2,2-Tetramethyl-1,2-di(thiophen-2-yl)disilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124733-24-0 |
Source
|
Record name | 1,1,2,2-Tetramethyl-1,2-di(thiophen-2-yl)disilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.